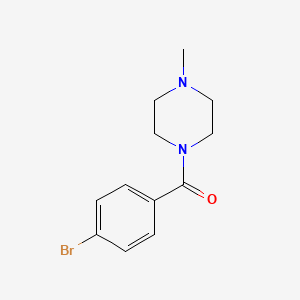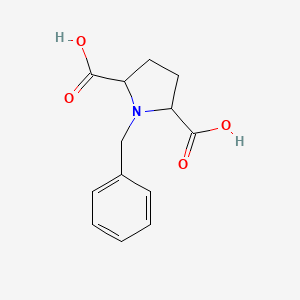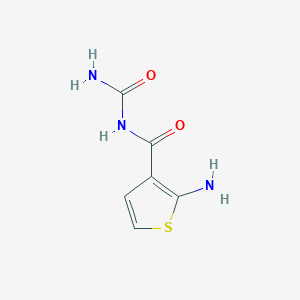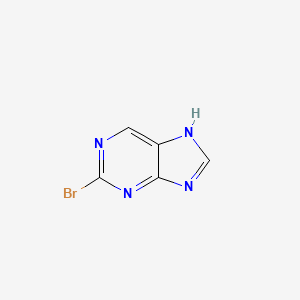
6-Bromo-4-chloroquinoline
Vue d'ensemble
Description
6-Bromo-4-chloroquinoline is a compound with the molecular formula C9H5BrClN . It appears as a pale yellow to reddish-yellow powder .
Synthesis Analysis
The synthesis of 6-Bromo-4-chloroquinoline involves several steps. One method involves the addition of 6-bromo-quinolin-4-ol to phosphorus oxychloride, followed by heating to reflux for 6 hours . Another method involves the conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloroquinoline consists of a quinoline core with bromine and chlorine substituents at the 6 and 4 positions, respectively .Chemical Reactions Analysis
6-Bromo-4-chloroquinoline can undergo various chemical reactions. For instance, it can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . It can also undergo deoxygenation reactions mediated by visible light .Physical And Chemical Properties Analysis
6-Bromo-4-chloroquinoline has a density of 1.7±0.1 g/cm3, a boiling point of 314.6±22.0 °C at 760 mmHg, and a flash point of 144.1±22.3 °C . It has a molar refractivity of 54.8±0.3 cm3 and a molar volume of 144.9±3.0 cm3 .Applications De Recherche Scientifique
Pharmacology: Anticancer Agents
6-Bromo-4-chloroquinoline: is utilized in the synthesis of various quinoline derivatives, which have shown promise as anticancer agents. These compounds can inhibit cancer cell proliferation and have been tested against various cancer cell lines, showing potent antiproliferative activity .
Organic Synthesis: Building Blocks
In organic chemistry, 6-Bromo-4-chloroquinoline serves as a versatile building block for the construction of complex molecules. It’s used in cross-coupling reactions like Suzuki-Miyaura coupling, which is pivotal in creating diverse organic compounds .
Material Science: Electronic Materials
The compound’s halogenated structure makes it suitable for use in the development of electronic materials. Its properties allow for the creation of semiconductors and other components essential in electronic devices .
Agricultural Chemistry: Pesticide Development
6-Bromo-4-chloroquinoline: may be used in the development of new pesticides. Its structural motif is common in molecules with bioactivity against pests and could lead to the creation of more effective agricultural chemicals .
Analytical Chemistry: Chromatography Standards
Due to its distinct chemical structure, 6-Bromo-4-chloroquinoline can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in various samples .
Chemical Engineering: Process Optimization
This compound is involved in research focused on optimizing chemical processes, such as improving yields and reducing waste in industrial settings. Its synthesis methods are studied for efficiency and environmental impact .
Environmental Applications: Pollutant Degradation
Research into the environmental applications of 6-Bromo-4-chloroquinoline includes studying its degradation under different conditions, which is crucial for understanding its environmental fate and designing better waste management strategies .
Biochemistry: Enzyme Inhibition
In biochemistry, 6-Bromo-4-chloroquinoline is explored for its potential to inhibit certain enzymes. This can lead to the development of new drugs that target specific biochemical pathways involved in diseases .
Safety and Hazards
Orientations Futures
While specific future directions for 6-Bromo-4-chloroquinoline are not mentioned in the search results, quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities . Therefore, future research may focus on exploring the biological activities of 6-Bromo-4-chloroquinoline and its derivatives, as well as developing more efficient synthesis methods .
Propriétés
IUPAC Name |
6-bromo-4-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJILYZMXTLCPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408689 | |
| Record name | 6-Bromo-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65340-70-7 | |
| Record name | 6-Bromo-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 6-bromo-4-chloroquinoline in the synthesis of complex molecules?
A1: 6-bromo-4-chloroquinoline serves as a versatile starting material for creating diverse chemical structures. The two halogen atoms (bromine and chlorine) offer different reactivities. This allows for sequential substitution reactions, enabling the controlled introduction of various chemical groups at specific positions on the quinoline core []. This is exemplified by its reaction with homophthalic anhydride to form tetracyclic compounds, as described in the first abstract [].
Q2: How does the reactivity of 6-bromo-4-chloroquinoline differ in the examples provided?
A2: In the research, 6-bromo-4-chloroquinoline is utilized in reactions targeting different positions on the molecule.
- Palladium-catalyzed reactions: The second abstract [] highlights the use of palladium catalysis, suggesting that the bromine atom is likely the primary site for substitution with amines and arylboronic acids.
- Tetracyclic compound formation: The reaction with homophthalic anhydride [] likely involves the 4-chloro group, as similar reactions are described for 4-chloroquinoline-5,8-dione.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)



![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)
![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)
